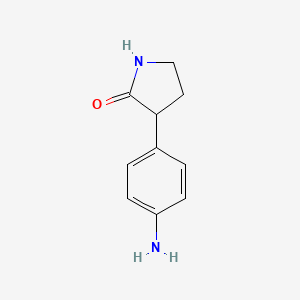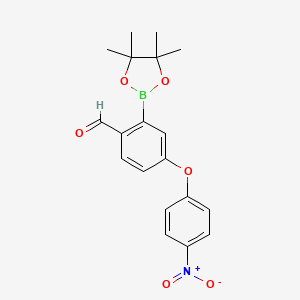
4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a cyclohexenyl derivative. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into simpler boron-containing molecules.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the cyclohexenyl or dioxaborolane moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution could result in various substituted cyclohexenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, boron-containing compounds are often explored for their potential in drug development and as diagnostic agents.
Industry
In industry, such compounds can be used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action for reactions involving 4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane typically involves the formation of boron-carbon bonds. The boron atom in the compound can act as a Lewis acid, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane may offer unique reactivity due to the presence of the cyclohexenyl group, which can influence the compound’s steric and electronic properties.
Properties
Molecular Formula |
C15H27BO2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-8-12(10-13(2,3)9-11)16-17-14(4,5)15(6,7)18-16/h10-11H,8-9H2,1-7H3 |
InChI Key |
UPDNAFVVRWPVPR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)



![n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B13994711.png)

![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)



![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)

